molecular formula C11H15BrN2 B3240918 3-Bromo-4-(1-piperidinylmethyl)pyridine CAS No. 1449008-24-5

3-Bromo-4-(1-piperidinylmethyl)pyridine

Cat. No.: B3240918
CAS No.: 1449008-24-5
M. Wt: 255.15 g/mol
InChI Key: TWHNBDRJWQVMAH-UHFFFAOYSA-N
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Description

3-Bromo-4-(1-piperidinylmethyl)pyridine: is a chemical compound with the molecular formula C11H15BrN2 and a molecular weight of 255.15 g/mol . It is characterized by a bromine atom attached to the third position of a pyridine ring, with a piperidinylmethyl group at the fourth position. This compound is used in various chemical and pharmaceutical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(1-piperidinylmethyl)pyridine typically involves the bromination of 4-(1-piperidinylmethyl)pyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent. The process may involve the use of solvents such as dichloromethane or acetonitrile, and the reaction temperature is usually maintained at room temperature to ensure optimal yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and safety. The process is optimized to minimize waste and maximize yield, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Scientific Research Applications

Chemistry: 3-Bromo-4-(1-piperidinylmethyl)pyridine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science .

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It is also used in the development of bioactive molecules and potential therapeutic agents .

Medicine: The compound is investigated for its potential pharmacological properties. It is used in the synthesis of drug candidates targeting various diseases, including neurological disorders and cancer .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its unique reactivity makes it valuable in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-Bromo-4-(1-piperidinylmethyl)pyridine involves its interaction with specific molecular targets. The bromine atom and the piperidinylmethyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

3-bromo-4-(piperidin-1-ylmethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c12-11-8-13-5-4-10(11)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHNBDRJWQVMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=NC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601264887
Record name Pyridine, 3-bromo-4-(1-piperidinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601264887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449008-24-5
Record name Pyridine, 3-bromo-4-(1-piperidinylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1449008-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3-bromo-4-(1-piperidinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601264887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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